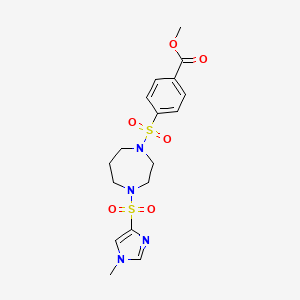

methyl 4-((4-((1-methyl-1H-imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)sulfonyl)benzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

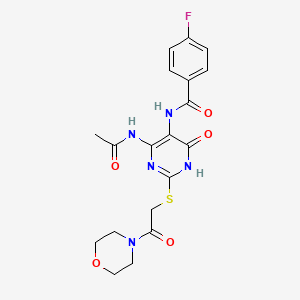

The compound appears to contain an imidazole ring, which is a five-membered planar ring, which includes two nitrogen atoms that have non-equivalent properties . It also contains a diazepane ring, which is a seven-membered ring with two nitrogen atoms. The sulfonyl groups (-SO2-) are strong electron-withdrawing groups.

Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of multiple rings and sulfonyl groups. The imidazole and diazepane rings would add cyclic structure to the molecule .Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the electron-withdrawing sulfonyl groups and the basicity of the nitrogen atoms in the imidazole and diazepane rings .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on the exact structure and the functional groups present. The presence of the sulfonyl groups could make the compound more polar .Scientific Research Applications

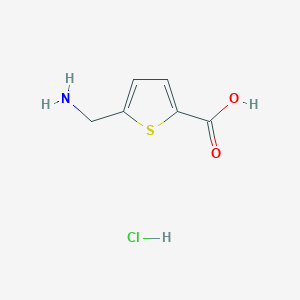

Heterocyclic Compound Synthesis

Research has shown the utility of imidazole and its derivatives in synthesizing heterocyclic compounds, which are pivotal in medicinal chemistry and materials science. For instance, the study by Davoodnia et al. (2010) highlighted the green, one-pot, solvent-free synthesis of 1,2,4,5-tetrasubstituted imidazoles using a Brønsted acidic ionic liquid, demonstrating the efficiency and reusability of such catalysts for the synthesis of complex molecules (Davoodnia, Heravi, Safavi-Rad, & Tavakoli-Hoseini, 2010).

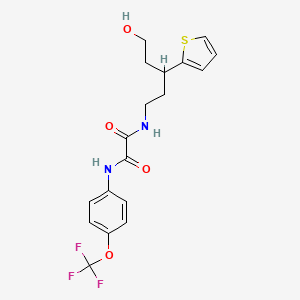

Corrosion Inhibition

The inhibitive properties of heterocyclic diazoles, including imidazole derivatives, for acidic iron corrosion were explored by Babić-Samardžija et al. (2005). These compounds demonstrated significant efficacy in reducing corrosion rates, showcasing their potential as corrosion inhibitors (Babić-Samardžija, Lupu, Hackerman, Barron, & Luttge, 2005).

Antimicrobial Coatings

A study by El‐Wahab et al. (2015) discussed the synthesis of novel heterocyclic compounds with potent antimicrobial activities. These compounds were successfully incorporated into polyurethane varnishes and printing ink pastes, offering a method to produce antimicrobial coatings for various surfaces (El‐Wahab, Saleh, Zayed, & El-Sayed, 2015).

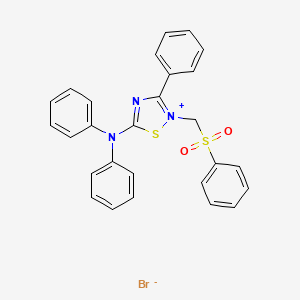

Novel Reagents for Organic Transformations

The creation of efficient, inexpensive, and stable diazotransfer reagents like imidazole-1-sulfonyl azide hydrochloride, as reported by Goddard-Borger and Stick (2007), underscores the role of imidazole derivatives in facilitating organic transformations. These reagents are crucial for converting primary amines into azides and methylene substrates into diazo compounds, enabling a wide range of synthetic applications (Goddard-Borger & Stick, 2007).

Future Directions

Properties

IUPAC Name |

methyl 4-[[4-(1-methylimidazol-4-yl)sulfonyl-1,4-diazepan-1-yl]sulfonyl]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N4O6S2/c1-19-12-16(18-13-19)29(25,26)21-9-3-8-20(10-11-21)28(23,24)15-6-4-14(5-7-15)17(22)27-2/h4-7,12-13H,3,8-11H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHTDWOBIYQCXOH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(N=C1)S(=O)(=O)N2CCCN(CC2)S(=O)(=O)C3=CC=C(C=C3)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N4O6S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

442.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1'H-Spiro[piperidine-4,2'-quinazolin]-4'(3'H)-one hydrochloride](/img/structure/B2659399.png)

![7-Benzyl-1-(2-methoxyethyl)-3,4,9-trimethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2659404.png)

![[4-(1,3-Benzothiazol-2-ylsulfanyl)-3-nitrophenyl]methyl 3-(trifluoromethyl)benzoate](/img/structure/B2659413.png)

![N-(sec-butyl)-2-(2-chlorobenzyl)-4-(3-methylbutyl)-1,5-dioxo-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2659417.png)

![2-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,3-dioxopyrazin-1-yl]-N-(4-methylphenyl)acetamide](/img/structure/B2659418.png)